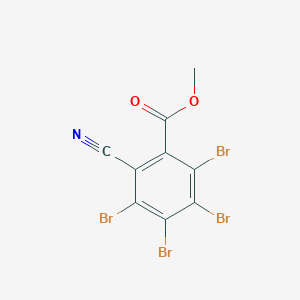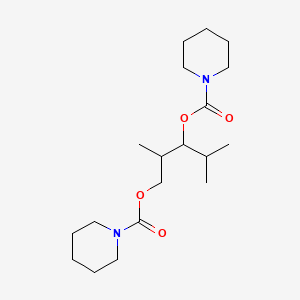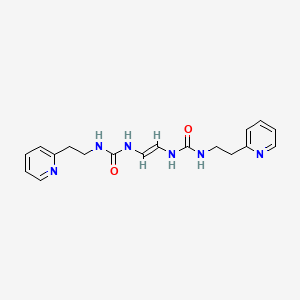
Urea, 1,1'-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- is a complex organic compound with the molecular formula C18H22N6O2 This compound is characterized by the presence of two urea groups connected by a vinylene bridge, each urea group being further substituted with a 2-(2-pyridyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- typically involves the reaction of 2-(2-pyridyl)ethylamine with a suitable diisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products with different functional groups.
Scientific Research Applications
Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- include other bis-urea derivatives and compounds with similar structural features, such as:
- 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-urea)
- 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-thiourea)
Uniqueness
What sets Urea, 1,1’-vinylenebis(3-(2-(2-pyridyl)ethyl)-, (E)- apart from similar compounds is its unique combination of functional groups and structural features
Properties
CAS No. |
25524-61-2 |
|---|---|
Molecular Formula |
C18H22N6O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylethyl)-3-[(E)-2-(2-pyridin-2-ylethylcarbamoylamino)ethenyl]urea |
InChI |
InChI=1S/C18H22N6O2/c25-17(21-11-7-15-5-1-3-9-19-15)23-13-14-24-18(26)22-12-8-16-6-2-4-10-20-16/h1-6,9-10,13-14H,7-8,11-12H2,(H2,21,23,25)(H2,22,24,26)/b14-13+ |
InChI Key |
DEERCSYBVDFLEY-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CCNC(=O)N/C=C/NC(=O)NCCC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NC=CNC(=O)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


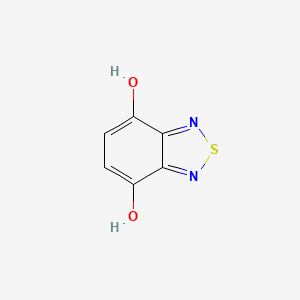

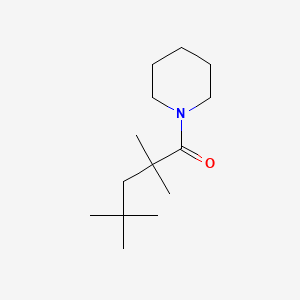

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
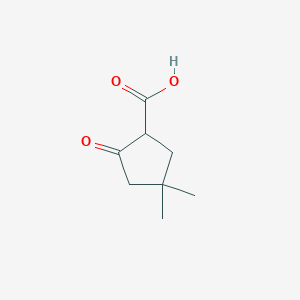
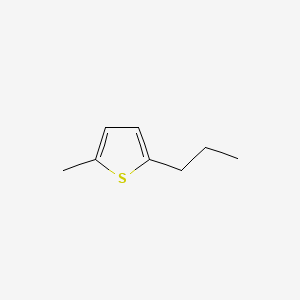

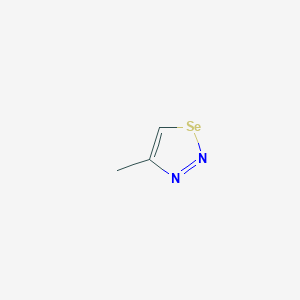
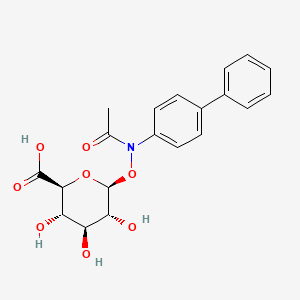
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
